molecular formula C11H14ClNO B13527464 (2-(3-Chloro-4-methoxyphenyl)cyclopropyl)methanamine

(2-(3-Chloro-4-methoxyphenyl)cyclopropyl)methanamine

Cat. No.: B13527464
M. Wt: 211.69 g/mol
InChI Key: IETFTLRPFBZCTQ-UHFFFAOYSA-N
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Description

(2-(3-Chloro-4-methoxyphenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H12ClNO It is characterized by a cyclopropyl group attached to a methanamine moiety, with a 3-chloro-4-methoxyphenyl substituent

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

[2-(3-chloro-4-methoxyphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C11H14ClNO/c1-14-11-3-2-7(5-10(11)12)9-4-8(9)6-13/h2-3,5,8-9H,4,6,13H2,1H3

InChI Key

IETFTLRPFBZCTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC2CN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Chloro-4-methoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method is the reaction of 3-chloro-4-methoxyphenylcyclopropane with methanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the cyclopropyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Chloro-4-methoxyphenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

(2-(3-Chloro-4-methoxyphenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H12ClNOC_{10}H_{12}ClNO. It features a cyclopropyl group attached to a methanamine moiety, with a 3-chloro-4-methoxyphenyl substituent. This compound has applications spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is used as a building block in the synthesis of complex organic molecules. It is also investigated for its potential biological activity and interactions with biomolecules and explored for potential therapeutic properties, including use as a precursor for drug development. It's utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound undergoes oxidation, reduction, and substitution reactions.

  • Oxidation The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents such as potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3). Major products formed are oximes or nitriles.
  • Reduction Reduction reactions can convert the compound into amines or other reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4). The products are primary or secondary amines.
  • Substitution The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, which can be facilitated by nucleophiles like sodium methoxide (NaOMeNaOMe) or potassium tert-butoxide (KOtBuKOtBu). This leads to the formation of substituted cyclopropyl derivatives.

The compound has garnered attention in pharmacological research due to its potential biological activities.

In Vivo Efficacy

In vivo studies have shown a significant reduction in bacterial load in animal models infected with resistant bacterial strains. Pharmacokinetic studies demonstrate favorable absorption and distribution characteristics, with good stability in biological systems, suggesting low toxicity and high bioavailability.

Ureidopropanamides Derivatives

Ureidopropanamides derivatives have been designed to activate FPR2 in transfected cells and human neutrophils, displaying stability towards oxidative metabolism in vitro . Selected compounds have shown anti-inflammatory properties in LPS-stimulated rat primary microglial cells .

  • (S)-3-(4-Cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide This compound emerged as a prospective pharmacological tool for studying the effects of FPR2 activation in the central nervous system (CNS) . It can reduce IL-1β and TNF-α levels in LPS-stimulated microglial cells and shows a good permeation rate in hCMEC/D3 cells, an in vitro model of the blood-brain barrier .

Mechanism of Action

The mechanism of action of (2-(3-Chloro-4-methoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-(3-Chlorophenyl)cyclopropyl)methanamine: Similar structure but lacks the methoxy group.

    (2-(4-Methoxyphenyl)cyclopropyl)methanamine: Similar structure but lacks the chloro group.

    (2-(3-Chloro-4-methylphenyl)cyclopropyl)methanamine: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

(2-(3-Chloro-4-methoxyphenyl)cyclopropyl)methanamine is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules

Biological Activity

The compound (2-(3-Chloro-4-methoxyphenyl)cyclopropyl)methanamine has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive understanding of its pharmacological profile.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

CxHyClN\text{C}_x\text{H}_y\text{Cl}\text{N}

Synthesis

The synthesis involves several steps, including the nucleophilic substitution of the chlorine atom in 3-chloro-4-methoxyphenyl derivatives with cyclopropylboronic acid. The reaction conditions typically include the use of palladium catalysts and organic solvents such as toluene or methanol under reflux conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to strong antimicrobial effects:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Bacillus subtilis4.69

These results suggest that the compound could be a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. Studies report MIC values against Candida albicans and Fusarium oxysporum, indicating potential applications in treating fungal infections:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

The antifungal efficacy complements its antibacterial profile, making it a versatile candidate for therapeutic applications .

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis. Molecular docking studies have shown favorable binding interactions with key bacterial enzymes, which could elucidate its antibacterial mechanism .

In Vivo Efficacy

In vivo studies have been conducted to evaluate the efficacy of this compound in animal models infected with resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting its potential use in clinical settings .

Pharmacokinetics

Pharmacokinetic studies demonstrate that this compound has favorable absorption and distribution characteristics, with a half-life conducive to therapeutic use. The compound shows good stability in biological systems, suggesting low toxicity and high bioavailability .

Q & A

Q. Key Variables :

  • Temperature control during cyclopropanation (0–5°C for stereochemical precision) .
  • Catalyst selection (e.g., palladium for Suzuki coupling in aryl group introduction) .
  • Yield optimization requires inert atmospheres (argon/nitrogen) to prevent side reactions .

How can researchers resolve discrepancies between computational predictions and observed biological activity for this compound?

Advanced Research Focus
Case Study : If in vitro assays show lower serotonin receptor affinity than computational docking predicts:

Structural Analysis : Compare crystallographic data (if available) with docking models to identify mismatches in binding pocket interactions .

Stereochemical Verification : Ensure enantiomeric purity via chiral HPLC or X-ray diffraction, as impurities in (±)-mixtures can skew activity .

Solvent Effects : Test activity in physiological buffers (e.g., PBS) rather than DMSO, which may alter conformation .

Q. Methodological Tools :

  • Molecular dynamics simulations to assess flexibility of the cyclopropyl ring .
  • Radioligand binding assays using tritiated analogs for precise affinity measurements .

What strategies improve enantiomeric purity during synthesis, and how is purity validated?

Advanced Research Focus
Optimization Strategies :

  • Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates during cyclopropanation .
  • Chromatographic Separation : Employ RegisPack or Chiralcel columns for resolution of (±)-mixtures (>99% enantiomeric excess achieved in related compounds) .

Q. Validation Methods :

  • Polarimetry : Compare optical rotation with literature values.
  • NMR with Chiral Shift Reagents : Europium complexes induce splitting of enantiomeric signals .

How should researchers address solubility limitations in aqueous-based assays?

Basic Research Focus
Approaches :

  • Salt Formation : Convert the free base to hydrochloride salts (e.g., via HCl/ether treatment), improving water solubility as seen in analogs .
  • Co-Solvents : Use ≤10% DMSO or cyclodextrin inclusion complexes to maintain compound stability .

Validation : Monitor solubility via dynamic light scattering (DLS) or NMR linewidth analysis in buffer solutions .

What safety protocols are critical for handling this compound?

Basic Research Focus
Key Guidelines :

  • PPE : Nitrile gloves, flame-retardant lab coats, and FFP3 respirators to prevent inhalation of vapors .
  • Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent degradation .
  • Spill Management : Use dry sand or chemical absorbents; avoid water to prevent environmental release .

Q. First Aid :

  • Eye exposure: Irrigate with saline for ≥15 minutes .
  • Skin contact: Wash with 10% polyethylene glycol solution .

How does stereochemistry at the cyclopropyl ring impact pharmacological activity?

Advanced Research Focus
Case Study : (1R,2R)- vs. (1S,2S)-enantiomers of cyclopropylmethanamine analogs show divergent serotonin receptor agonism (>100-fold difference in EC₅₀) .
Mechanistic Insights :

  • The cyclopropyl ring’s spatial orientation affects hydrogen bonding with receptor residues (e.g., transmembrane domain 5 of 5-HT₂C) .
  • Experimental Design : Synthesize enantiopure batches and compare activity in calcium flux assays .

What analytical techniques are essential for characterizing this compound?

Basic Research Focus
Core Methods :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to confirm cyclopropyl CH₂ groups and aryl substituents .
  • HRMS : Validate molecular weight (calc. for C₁₁H₁₃ClNO: 210.07 g/mol) with <2 ppm error .
  • HPLC-PDA : Monitor purity (>95%) and detect trace impurities from synthetic intermediates .

Q. Advanced Tools :

  • X-ray Crystallography : Resolve absolute configuration of enantiomers .

How can metabolic stability be assessed for in vivo studies?

Advanced Research Focus
Protocol :

Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; analyze via LC-MS/MS for metabolite identification .

CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms due to the methoxyphenyl moiety’s potential interactions .

Q. Data Interpretation :

  • Half-life (t½) <30 minutes suggests need for prodrug derivatization (e.g., carbamate protection of the amine) .

What environmental precautions are mandated for disposal?

Basic Research Focus
Regulatory Compliance :

  • Waste Classification : Label as "halogenated organic waste" due to the chlorine substituent .
  • Neutralization : Treat with Fenton’s reagent (Fe²⁺/H₂O₂) to degrade aromatic rings before disposal .

How do structural analogs guide SAR studies for target optimization?

Advanced Research Focus
Case Study :

  • Fluorine Substitution : Replacing the 4-methoxy group with 4-fluoro (as in analogs) increases blood-brain barrier penetration .
  • Cyclopropyl Modifications : Expanding the ring to cyclobutane reduces steric strain but decreases receptor selectivity .

Q. Methodology :

  • Parallel synthesis of analogs with systematic substituent variations.
  • QSAR modeling to correlate logP, polar surface area, and bioactivity .

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